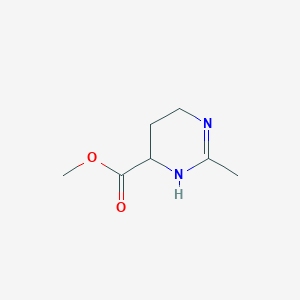
Methyl 2-methyl-3,4,5,6-tetrahydropyrimidine-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl2-methyl-1,4,5,6-tetrahydropyrimidine-4-carboxylate is a heterocyclic compound with a pyrimidine ring structure. This compound is of interest due to its potential pharmacological properties and applications in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl2-methyl-1,4,5,6-tetrahydropyrimidine-4-carboxylate typically involves the condensation of diamines with carbonyl compounds, imino ethers, amidines, or nitriles. One common method is the Biginelli reaction, which involves the reaction of β-ketoesters, aromatic aldehydes, and urea or thiourea in the presence of an acid catalyst under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Análisis De Reacciones Químicas
Types of Reactions
Methyl2-methyl-1,4,5,6-tetrahydropyrimidine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyrimidine derivatives.
Reduction: Reduction reactions can yield partially or fully reduced pyrimidine derivatives.
Substitution: Substitution reactions can introduce different functional groups into the pyrimidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine N-oxides, while reduction can produce dihydropyrimidine derivatives.
Aplicaciones Científicas De Investigación
Methyl2-methyl-1,4,5,6-tetrahydropyrimidine-4-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: This compound has shown potential as an inhibitor of various enzymes, making it useful in biochemical studies.
Medicine: It is being investigated for its potential neuroprotective and anti-inflammatory properties.
Mecanismo De Acción
The mechanism of action of Methyl2-methyl-1,4,5,6-tetrahydropyrimidine-4-carboxylate involves its interaction with specific molecular targets. For instance, it may inhibit enzyme activity by binding to the active site, thereby preventing substrate access. The compound’s effects on cellular pathways, such as the NF-kB inflammatory pathway, have been observed in studies .
Comparación Con Compuestos Similares
Similar Compounds
2-Methyl-1,4,5,6-tetrahydropyrimidine: A similar compound with a simpler structure.
6-Methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate: Another derivative with different substituents on the pyrimidine ring.
Uniqueness
Methyl2-methyl-1,4,5,6-tetrahydropyrimidine-4-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential pharmacological applications make it a valuable compound in scientific research.
Propiedades
Número CAS |
226247-00-3 |
|---|---|
Fórmula molecular |
C7H12N2O2 |
Peso molecular |
156.18 g/mol |
Nombre IUPAC |
methyl 2-methyl-1,4,5,6-tetrahydropyrimidine-6-carboxylate |
InChI |
InChI=1S/C7H12N2O2/c1-5-8-4-3-6(9-5)7(10)11-2/h6H,3-4H2,1-2H3,(H,8,9) |
Clave InChI |
DQBNBFWGRZJQLR-UHFFFAOYSA-N |
SMILES canónico |
CC1=NCCC(N1)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-(4-(Cyclopropanecarbonyl)piperazin-1-yl)benzo[d]isothiazole-3-carboxylic acid](/img/structure/B13094379.png)
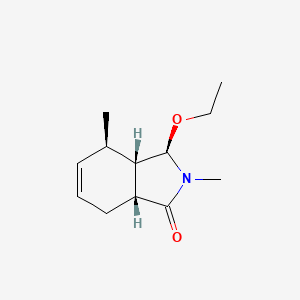
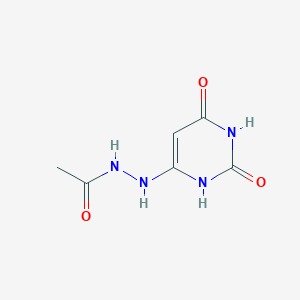
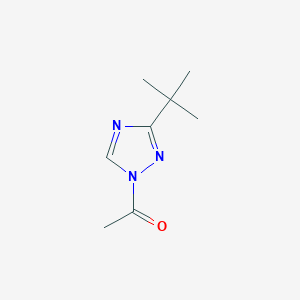
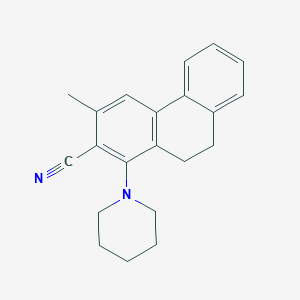
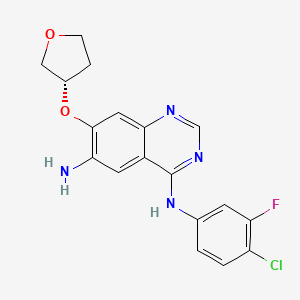
![4-Chloro-2-(2-ethoxyphenyl)-5-methyl-7-propylimidazo[5,1-f][1,2,4]triazine](/img/structure/B13094404.png)
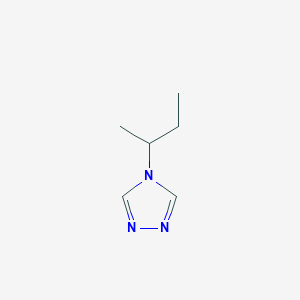
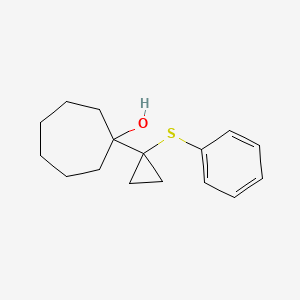
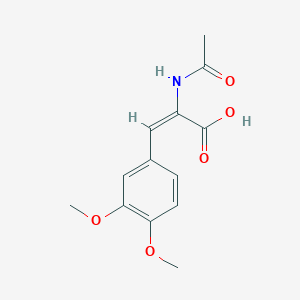
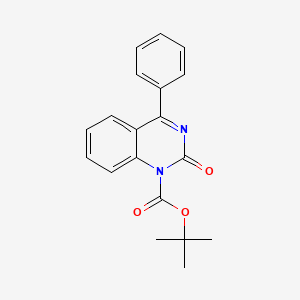

![2-(5-((5'-Ethoxy-2-isopropyl-6-oxo-4-propyl-6H-[1,2'-bipyrimidin]-5-yl)methyl)pyridin-2-yl)-N-hydroxybenzimidamide](/img/structure/B13094439.png)

